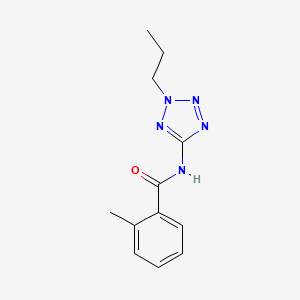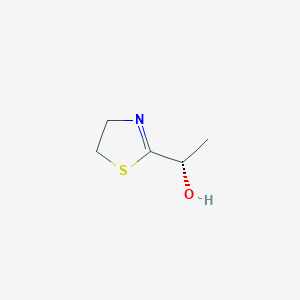
2-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide typically involves the reaction of 2-methylbenzoyl chloride with 2-propyl-2H-tetrazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
2-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets in biological systems. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the interactions of carboxylic acids with biological receptors . This interaction can lead to the inhibition of enzymes or modulation of receptor activity, resulting in the compound’s biological effects .
Comparison with Similar Compounds
2-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide can be compared with other tetrazole derivatives, such as:
2-methyl-N-(2H-tetrazol-5-yl)benzamide: Lacks the propyl group, which may affect its biological activity and chemical properties.
2-propyl-N-(2H-tetrazol-5-yl)benzamide: Lacks the methyl group, which may also influence its activity and properties.
N-(2-propyl-2H-tetrazol-5-yl)benzamide: Lacks both the methyl and 2-methyl groups, leading to different biological and chemical characteristics.
Properties
CAS No. |
638145-76-3 |
|---|---|
Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-methyl-N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H15N5O/c1-3-8-17-15-12(14-16-17)13-11(18)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,13,15,18) |
InChI Key |
HLQKLHXZDVVTOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B12573372.png)

![Ethanone, 2-[(S)-methylsulfinyl]-1-phenyl-](/img/structure/B12573383.png)

![3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12573399.png)


![7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate](/img/structure/B12573422.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12573432.png)

![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide](/img/structure/B12573450.png)

